molecular formula C13H9FO2 B1304070 4-(4-Fluorophenyl)benzoic acid CAS No. 5731-10-2

4-(4-Fluorophenyl)benzoic acid

Cat. No. B1304070
CAS RN: 5731-10-2
M. Wt: 216.21 g/mol
InChI Key: LXWNTLBMNCXRQN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)benzoic acid is a compound that can be associated with various research areas, including the development of fluorescent probes, supramolecular chemistry, vibrational spectroscopy, and the synthesis of novel materials with potential applications in nanotechnology and anion recognition. Although the provided papers do not directly discuss 4-(4-Fluorophenyl)benzoic acid, they do explore related compounds and their properties, which can offer insights into the behavior and characteristics of structurally similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogues from corresponding benzazoles . Similarly, the synthesis of liquid crystal compounds from benzoic acid derivatives involves acylation and esterification reactions . These methods could potentially be adapted for the synthesis of 4-(4-Fluorophenyl)benzoic acid by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Fluorophenyl)benzoic acid can be studied using vibrational spectroscopy and density functional theory (DFT) calculations . These techniques allow for the examination of vibrational wavenumbers and the assignment of corresponding vibrational modes, which can be crucial in understanding the molecular structure and behavior of the compound .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the phenyl ring. For instance, the presence of a fluorine atom can affect the acidity and reactivity of the compound . Additionally, the interaction of benzoic acid derivatives with metal cations and nanoparticles can lead to changes in their optical properties, as demonstrated by the fluorescent probes for magnesium and zinc cations and the molecular probe for ZnO nanoparticles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the presence of a fluorine atom can lead to the formation of C–H···F hydrogen bonds, which can affect the crystal structure and solubility of the compound . The optical properties, such as fluorescence and absorption, can also be modulated by the molecular structure, as seen in the case of the supramolecular organic fluorophore and the chromogenic and fluorogenic anion host .

Scientific Research Applications

Liquid Crystal Research

4-(4-Fluorophenyl)benzoic acid and its derivatives have been extensively studied in the context of liquid crystal research. For example, Shen Jin-ping (2007) synthesized a novel liquid crystal compound from 4-alkylcyclohexyl-benzoic acid, which laid the foundation for further studies on the performance of liquid crystal materials (Shen Jin-ping, 2007). Additionally, M. Fouzai et al. (2018) synthesized linear supra-molecular liquid crystals using 4-(octyloxy)-3-fluoro benzoic acid, providing insights into the influence of the fluorine atom on electro-optical properties of these materials (Fouzai, M. et al., 2018).

Synthesis of Novel Compounds

The compound has also been utilized in the synthesis of new biologically active molecules. B. S. Holla et al. (2003) used 4-fluorobenzoic acid in the synthesis of new fluorine-containing thiadiazolotriazinones, which showed potential as antibacterial agents (Holla, B. S. et al., 2003).

Studies in Molecular Properties

Research has also been conducted on the molecular properties of 4-(4-Fluorophenyl)benzoic acid derivatives. F. Y. Ghauri et al. (1992) studied a series of substituted benzoic acids, including 4-fluorobenzoic acid, to understand key features of drug-metabolizing enzyme active sites (Ghauri, F. Y. et al., 1992).

Application in Fluorescent Probes

K. Tanaka et al. (2001) explored the use of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a derivative of 4-fluorophenylbenzoic acid, in fluorescent probes for sensing pH and metal cations (Tanaka, K. et al., 2001).

Safety and Hazards

This chemical causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

properties

IUPAC Name

4-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWNTLBMNCXRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382219
Record name 4-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)benzoic acid

CAS RN

5731-10-2
Record name 4-(4-Fluorophenyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005731102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)benzoic acid
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Record name 4-(4-FLUOROPHENYL)BENZOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A room temperature solution of Example 1A (10.0 g, 43.4 mmol) and saturated LiOH (50 mL) in THF (100 mL) was stirred for 16 hours, slowly adjusted to pH 2-4 with 6M HCl, diluted with ethyl acetate (200 mL), washed with water (100 mL) and brine (50 mL), dried (MgSO4), filtered, and concentrated to provide the desired product of sufficient purity for subsequent use. MS (ESI(−)) m/e 215 (M−H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

NaOH (7 g) was dissolved in water (25 mL) and cooled in an ice bath. Bromine (7.8 g) was added dropwise to give a solution of NaOBr. 1-(4′-Fluoro-biphenyl-4-yl)-ethanone (0.01 mol) was dissolved in dioxane (35 mL) and warmed to 50° C. in a water bath. The NaOBr solution was added slowly to the stirred solution of the biphenyl acetate and stirring continued at 50° C. for a further 20 minutes. The solution was allowed to cool and a solution of sodium metabisulphite (8 g in 40 mL water) was added followed by water (170 mL). 50 mL of the liquid was evaporated under reduced pressure with heating. The remainder was acidified with HCl (5 mL) and a white precipitate formed upon cooling. The precipitate was filtered and recrystallised from acetic acid to give the title compound. δC (CDCl3, 62.9 MHz): 115.9, 126.8, 129.2, 129.6, 129.8 (d, J 2.9), 135.5 (d, J 2.9), 143.2, 162.4 (d, J 245.1) and 167.2.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
biphenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzoic acid (5 g, 0.025 mol) in THF (150 mL) under an atmosphere of argon were added tetrakis(triphenylphosphine) palladium(0) (862 mg, 0.75 mmol), 2 M aqueous Na2CO3 (30 mL), and a solution 4-fluorophenyboronic acid (3.48 g, 0.025 mol) in a minimal amount of ethanol (˜10 mL). The resulting reaction mixture was stirred at reflux under an argon atmosphere for overnight. The reaction mixture was cooled to ambient temperature and acidified with addition of 1 M HCl aqueous. The aqueous layer was extracted with Et2O (three times). The organic layers were combined, dried over MgSO4, filtered and concentrated. The resulting precipitate was crystallized in Et2O and hexane to give 4′-fluoro-biphenyl-4-carboxylic acid (4.4 g, 0.020 mol, 82%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
862 mg
Type
catalyst
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Anhydrous aluminum chloride (6.0 g, 0.045 mol) is added portionwise to a mixture of 4-fluorobiphenyl (4.0 g, 0.023 mol) and acetyl chloride (4.0 g, 0.051 mol) in dichloromethane (40 mL) at 5° C. The reaction mixture is stirred for 3 hours at room temperature, then quenched with demineralized water (20 mL) and dichloromethane. The organic layer is separated and concentrated under reduced pressure. Tetrahydrofuran (40 mL) is added to the residue. An aqueous solution (12 mL) of sodium hydroxide (4.0 g, 0.1 mol) followed by potassium permanganate (4.0 g, 0.025 mol) are added. The reaction mixture is stirred overnight at room temperature and filtered through celite bed. Filtrate is concentrated, Demineralized water (20 mL) is added to the residue and pH is brought to ˜2 with 1N HCl. Aqueous layer is extracted with ethyl acetate (3×20 mL). Combined ethyl acetate layers are washed with brine (1×15 mL) and dried over sodium sulphate. Removal of ethyl acetate gives crude material which is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane) to give 4′-fluorobiphenyl-4-carboxylic acid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
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4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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